molecular formula C18H22N2OS B2878727 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea CAS No. 2034478-11-8

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea

Cat. No. B2878727
CAS RN: 2034478-11-8
M. Wt: 314.45
InChI Key: SJAMLYUYFCNUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are present in the central nervous system and play a crucial role in regulating various physiological functions.

Scientific Research Applications

Acetylcholinesterase Inhibition

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea and its derivatives have been studied for their potential to inhibit acetylcholinesterase, an enzyme linked with neurodegenerative diseases. Vidaluc et al. (1995) synthesized a series of flexible urea derivatives to optimize spacer length and pharmacophoric interactions for enhanced acetylcholinesterase inhibition (Vidaluc et al., 1995).

Anion Receptor Chemistry

In analytical chemistry, thiourea and urea derivatives are utilized as anion receptors due to their ability to form hydrogen bonds with anions. Nishizawa et al. (1998) reported on a thiourea-based chromoionophore that shows selective colorimetric determination of anions in solution (Nishizawa et al., 1998).

Enzyme Inhibition and Anticancer Activity

Urea derivatives have been studied for their enzyme inhibition properties and potential anticancer activity. Mustafa et al. (2014) synthesized various urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, and evaluated them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition. They also observed effects on a prostate cancer cell line (Mustafa et al., 2014).

Osmolyte Interaction in Biological Systems

Research by Yancey (2005) highlighted the role of organic osmolytes like urea in maintaining cell volume under water-stressed conditions. These compounds, including urea, are important in various stress responses in biological systems (Yancey, 2005).

Plant Biology and Cytokinin Activity

Urea derivatives like 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea are also relevant in plant biology. Ricci and Bertoletti (2009) discussed urea derivatives as cytokinins, which are substances that promote cell division in plant roots and shoots (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAMLYUYFCNUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.